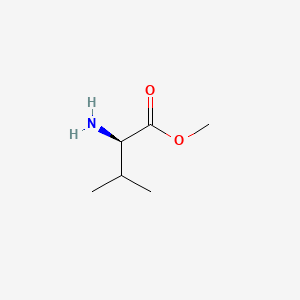

(R)-methyl 2-amino-3-methylbutanoate

Description

(R)-Methyl 2-amino-3-methylbutanoate is a chiral ester derivative of the branched-chain amino acid valine. Its structure features a methyl ester group at the carboxylate position and a stereogenic center at the α-carbon, conferring unique physicochemical and biological properties. This compound has garnered attention in pharmaceutical and biochemical research due to its role as a precursor in synthesizing anticonvulsant agents and its structural versatility for functional group modifications .

Properties

CAS No. |

21685-47-2; 7146-15-8 |

|---|---|

Molecular Formula |

C6H13NO2 |

Molecular Weight |

131.175 |

IUPAC Name |

methyl (2R)-2-amino-3-methylbutanoate |

InChI |

InChI=1S/C6H13NO2/c1-4(2)5(7)6(8)9-3/h4-5H,7H2,1-3H3/t5-/m1/s1 |

InChI Key |

CEMZBWPSKYISTN-RXMQYKEDSA-N |

SMILES |

CC(C)C(C(=O)OC)N |

solubility |

not available |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Pharmacological Activity

- NO Donors: The nitroxyethyl derivative () increases plasma nitrate/nitrite levels by 35–50% in clinical studies, outperforming traditional NO donors like nitroglycerin .

- Anticonvulsant Potential: Benzyl and phenylamide derivatives () show enhanced blood-brain barrier penetration due to lipophilic groups, whereas the parent methyl ester lacks this property .

Physicochemical Properties

- Fluorinated analogue (): The trifluoroethyl group elevates hydrophobicity (logP increase by ~1.2) and metabolic resistance .

Anticonvulsant Drug Development

Modifications at the ester group (e.g., benzyl or phenethyl substitution) significantly enhance anticonvulsant efficacy. For instance, (R)-N′-Phenyl 2-amino-3-methylbutanamide reduced seizure frequency by 60% in rodent models, attributed to improved CNS uptake .

Cardiovascular Therapeutics

Q & A

Q. What are the optimal synthetic routes for (R)-methyl 2-amino-3-methylbutanoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves esterification of (R)-2-amino-3-methylbutanoic acid with methanol under acidic catalysis (e.g., HCl) via reflux, followed by purification using recrystallization or chromatography . For example, in related compounds like methyl (2S)-3,3-dimethyl-2-(trifluoroethylamino)butanoate, reaction parameters such as solvent (THF), temperature (60°C), and stoichiometry of reagents (e.g., DIPEA) significantly affect conversion rates. Post-synthesis, purification via C18 reverse-phase chromatography (acetonitrile/water) ensures high purity .

Q. Which analytical techniques are critical for characterizing (R)-methyl 2-amino-3-methylbutanoate and verifying its structural integrity?

Key methods include:

- NMR spectroscopy : To confirm stereochemistry and functional groups (e.g., ¹H NMR signals for methyl ester and amino groups) .

- High-resolution mass spectrometry (HRMS) : For precise molecular weight determination .

- Chiral HPLC or GC : To assess enantiomeric purity, as demonstrated in studies on ethyl 2-hydroxy-3-methylbutanoate enantiomers using γ-cyclodextrin phases .

Advanced Research Questions

Q. How do structural modifications in (R)-methyl 2-amino-3-methylbutanoate derivatives influence their reactivity and application in asymmetric synthesis?

Structural analogs, such as tert-butyl (R)-2-amino-3,3-dimethylbutanoate, exhibit altered steric and electronic properties due to bulky substituents, impacting their utility in asymmetric catalysis. For instance, the hydrochloride salt form of (R)-methyl 2-amino-3-methylbutanoate enhances solubility and stability in polar reaction media, facilitating its use in peptide coupling or organocatalytic reactions . Comparative studies using analogs with varying alkyl groups (e.g., methyl vs. tert-butyl) reveal trade-offs between steric hindrance and reactivity .

Q. How can researchers resolve contradictions in reported reaction yields for (R)-methyl 2-amino-3-methylbutanoate synthesis under varying catalytic systems?

Discrepancies often arise from differences in catalytic systems (e.g., trifluoroethylamine vs. sodium hydride) or solvent polarity. Systematic optimization, such as adjusting reaction time (e.g., 27 hours for trifluoroethylamine coupling vs. 3 hours for methyl iodide alkylation ), can reconcile yield variations. Controlled experiments under inert atmospheres (N₂) and rigorous moisture exclusion are critical for reproducibility .

Q. What advanced chromatographic or spectroscopic methods are recommended for determining enantiomeric excess in (R)-methyl 2-amino-3-methylbutanoate?

Chiral resolution techniques include:

Q. What methodological approaches are used to evaluate the interaction of (R)-methyl 2-amino-3-methylbutanoate with biological targets such as enzymes or receptors?

Studies employ:

- Enzyme inhibition assays : Testing competitive/non-competitive binding using purified enzymes (e.g., proteases or esterases).

- Isothermal titration calorimetry (ITC) : To measure binding thermodynamics .

- Molecular docking simulations : Leveraging the compound’s chiral center to predict interactions with active sites, as seen in purine-linked analogs targeting nucleotide-binding proteins .

Methodological Considerations

- Stereochemical Integrity : Ensure chiral purity via enantioselective synthesis (e.g., asymmetric hydrogenation) and validate using chiral columns .

- Scale-Up Challenges : Transitioning from batch to continuous flow reactors improves yield consistency in large-scale syntheses .

- Data Precision : Report numerical data (e.g., yields, NMR shifts) to reflect instrument precision (e.g., ±0.1 ppm for NMR) and avoid overinterpretation of non-significant results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.